Dichlorodenafil is classified as a pharmaceutical compound under the category of phosphodiesterase inhibitors. Its classification is based on its mechanism of action, which involves the inhibition of the enzyme phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate and enhanced vasodilation in the corpus cavernosum of the penis. This results in improved erectile function.
The synthesis of dichlorodenafil has been achieved through various methods, with one efficient synthetic route reported recently. The synthesis typically begins with commercially available starting materials, followed by a series of reactions involving chlorination and coupling steps.
This method has been noted for its efficiency and simplicity compared to other synthetic routes previously reported in literature .
The molecular formula of dichlorodenafil is C22H24Cl2N4O3S, and its molecular weight is approximately 463.43 g/mol. The compound features a complex structure characterized by:
The three-dimensional configuration of dichlorodenafil allows it to fit into the active site of phosphodiesterase type 5, facilitating its inhibitory action.
Dichlorodenafil participates in several chemical reactions typical for phosphodiesterase inhibitors:
These reactions are critical for understanding both the stability and efficacy of dichlorodenafil in biological systems.
The mechanism of action of dichlorodenafil involves:
The pharmacodynamics are similar to those observed with sildenafil but may vary due to structural differences and potential side effects associated with dichlorodenafil.
Dichlorodenafil exhibits several notable physical and chemical properties:
These properties are essential for formulating effective dosage forms if ever approved for therapeutic use.
Despite being unapproved for medical use, dichlorodenafil has garnered interest in scientific research due to its structural resemblance to sildenafil. Potential applications include:
Ongoing research may further elucidate its pharmacological profile and potential therapeutic applications.
Dichlorodenafil (IUPAC name: 5-[5-[(1Z)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one) is an unapproved phosphodiesterase type 5 (PDE-5) inhibitor intentionally designed as a structural analogue of sildenafil, the active pharmaceutical ingredient in Viagra®. Its molecular formula is C₁₉H₂₀Cl₂N₄O₂ with a molecular weight of 407.29 g/mol [3] [5] [9]. The compound features a strategic bioisosteric replacement at the C5 position of the phenyl ring, where sildenafil's sulfonylpiperazine moiety is substituted with a (Z)-1,2-dichlorovinyl group [1]. This modification preserves the three-domain architecture critical for PDE-5 inhibition:
The stereochemical configuration of the dichlorovinyl chain is exclusively (Z)-isomeric, confirmed through nuclear Overhauser effect (nOe) spectroscopy showing spatial proximity between the vinyl proton (H-23) and adjacent aromatic protons (H-15/H-17) [1]. This configuration creates a planar conformation that enhances molecular recognition by the PDE-5 catalytic site. Analytical characterization reveals distinctive spectral signatures: ¹H-NMR (CDCl₃) displays characteristic vinyl proton resonance at δ 6.66 ppm and methyl resonance of the N1-methyl group at δ 4.37 ppm [1].
Table 1: Structural Comparison of Dichlorodenafil and Approved PDE-5 Inhibitors
Structural Feature | Dichlorodenafil | Sildenafil | Tadalafil |
---|---|---|---|
Core Structure | Pyrazolopyrimidinone | Pyrazolopyrimidinone | β-Carboline |
C5 Substituent | (Z)-1,2-Dichlorovinyl | Sulfonyl-N-methylpiperazine | Benzdioxolyl |
Aromatic Spacer | 2-Ethoxyphenyl | 2-Ethoxyphenyl | Benzodioxole |
N1 Substituent | Methyl | Methyl | Methyl |
C3 Substituent | Propyl | Propyl | Propanoate |
Molecular Weight (g/mol) | 407.29 | 474.58 | 389.40 |
Dichlorodenafil first emerged as an adulterant compound in "all-natural" erectile dysfunction supplements marketed primarily through international online retailers. The Korea Food and Drug Administration (KFDA) and Korea Customs Service (KCS) jointly announced its initial identification in 2010 during routine screening of imported dietary supplements [1]. This discovery occurred against a backdrop of escalating supplement adulteration trends: between 2005–2011, dietary supplement usage among older U.S. adults increased from 51.8% to 63.7%, creating a lucrative market for illicit enhancement [4].
The compound poses significant public health risks due to several factors:
Analytical surveys reveal that dichlorodenafil appears predominantly in supplements marketed as "herbal sexual enhancers" with claims of "instant stamina" or "natural arousal." Its structural novelty allowed it to evade routine chromatographic screening protocols until 2010, as conventional methods targeted known sildenafil analogues with heterocyclic amine substituents rather than halogenated vinyl groups [1]. This evasion represents a tactical adaptation by illicit manufacturers seeking to circumvent regulatory detection while maintaining biological activity.
Table 2: Analytical Detection Methods for Dichlorodenafil in Adulterated Supplements
Analytical Technique | Detection Parameters | Limitations |
---|---|---|
HPLC-UV | Retention time: 11.2 min (C18 column); λ=290 nm | Co-elution with matrix components |
LC-MS/MS (ESI+) | m/z 407.1→389.1 (quantifier); 407.1→372.1 (qualifier) | Requires reference standard |
FTIR Spectroscopy | Characteristic C=C stretch at 1580 cm⁻¹; C-Cl at 780 cm⁻¹ | Limited sensitivity in complex matrices |
¹H-NMR Spectroscopy | Diagnostic vinyl proton at δ 6.66 ppm (CDCl₃) | Insufficient for trace quantification |
The emergence of dichlorodenafil exemplifies systemic challenges in regulating pharmaceutical adulterants within the dietary supplement ecosystem. Under the U.S. Dietary Supplement Health and Education Act (DSHEA) of 1994, manufacturers need not prove safety or efficacy before marketing, and FDA intervention occurs only post-market [7]. This framework creates detection hurdles:
Regulatory solutions are evolving toward:
The Korea response proved particularly effective: within months of dichlorodenafil's identification, KFDA amended its "Standards and Specification of Food" to specifically regulate the compound, establishing a legal framework for product seizures and manufacturer sanctions [1]. This rapid adaptation contrasts with the slower regulatory mechanisms in countries without analogue-specific provisions.
Table 3: Global Regulatory Responses to PDE-5 Inhibitor Adulteration
Regulatory Strategy | Implementation Example | Effectiveness Against Dichlorodenafil |
---|---|---|
Pre-Market Approval Requirements | EU Directive 2001/83/EC | Prevents legal sale |
Post-Market Surveillance | FDA Tainted Products List | Reactive detection only |
Analogue-Specific Regulations | KFDA Amendment to Food Standards (2010) | Targeted enforcement |
Mandatory Testing Certification | NSF International Certified for Sport® program | Voluntary compliance |
Supply Chain Interdiction | International mail screening (KCS/FDA CBP) | Intercepts imported products |
The ongoing regulatory science challenge remains predicting the "next-generation" adulterants before they enter the market. With dichlorodenafil establishing the viability of halogenated vinyl bioisosteres in PDE-5 inhibitor design, future variants may incorporate bromo-, fluoro-, or trifluoromethylvinyl substituents, requiring continuous refinement of detection methodologies [1] [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: